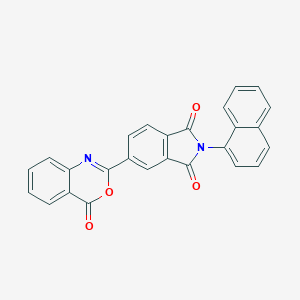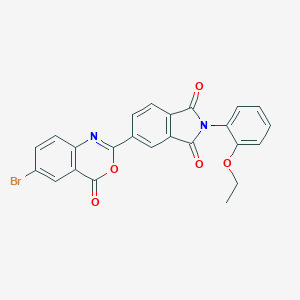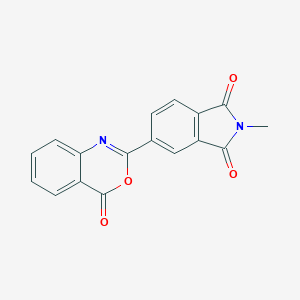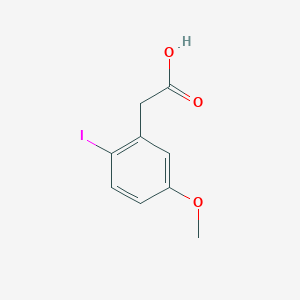
(2-Iodo-5-methoxyphenyl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Iodo-5-methoxyphenyl)acetic acid is an organic compound with the molecular formula C9H9IO3 This compound is characterized by the presence of an iodine atom and a methoxy group attached to a phenyl ring, which is further connected to an acetic acid moiety
Preparation Methods
The synthesis of (2-Iodo-5-methoxyphenyl)acetic acid typically involves the iodination of 2-methoxyphenylacetic acid. One common method includes the use of iodine and an oxidizing agent such as sodium hypochlorite or hydrogen peroxide under acidic conditions. The reaction proceeds through electrophilic aromatic substitution, where the iodine atom is introduced to the phenyl ring at the ortho position relative to the methoxy group.
Industrial production methods may involve more scalable and efficient processes, such as continuous flow iodination reactions, which offer better control over reaction conditions and product purity.
Chemical Reactions Analysis
(2-Iodo-5-methoxyphenyl)acetic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions. Common reagents for these reactions include sodium azide, potassium cyanide, and organometallic reagents.
Oxidation Reactions: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride or borane.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield 2-(2-azido-5-methoxyphenyl)acetic acid.
Scientific Research Applications
(2-Iodo-5-methoxyphenyl)acetic acid has several applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibition and protein modification due to its ability to react with cysteine residues in proteins.
Industry: The compound is used in the synthesis of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (2-Iodo-5-methoxyphenyl)acetic acid involves its interaction with biological molecules, particularly proteins. The iodine atom can form covalent bonds with cysteine residues in proteins, leading to the inhibition of enzyme activity. This property makes it useful in the study of enzyme mechanisms and the development of enzyme inhibitors.
Comparison with Similar Compounds
(2-Iodo-5-methoxyphenyl)acetic acid can be compared with other similar compounds, such as:
2-(2-Iodo-5-methylphenyl)acetic acid: This compound has a methyl group instead of a methoxy group, which affects its reactivity and applications.
2-(2-Iodo-5-hydroxyphenyl)acetic acid:
2-(2-Iodo-5-chlorophenyl)acetic acid: The chlorine atom provides different reactivity patterns compared to the methoxy group.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical properties and reactivity.
Properties
CAS No. |
73029-52-4 |
|---|---|
Molecular Formula |
C9H9IO3 |
Molecular Weight |
292.07g/mol |
IUPAC Name |
2-(2-iodo-5-methoxyphenyl)acetic acid |
InChI |
InChI=1S/C9H9IO3/c1-13-7-2-3-8(10)6(4-7)5-9(11)12/h2-4H,5H2,1H3,(H,11,12) |
InChI Key |
ZRIUMVJDVBPHNF-UHFFFAOYSA-N |
SMILES |
COC1=CC(=C(C=C1)I)CC(=O)O |
Canonical SMILES |
COC1=CC(=C(C=C1)I)CC(=O)O |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![5-[(4-Hydroxyphenyl)diazenyl]-1,3-dimethyl-2-thioxo-4-imidazolidinone](/img/structure/B477108.png)
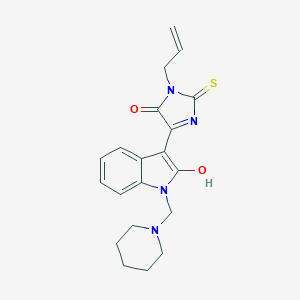
![2,3-dihydro-1H-benzo[f]chromen-1-one](/img/structure/B477135.png)
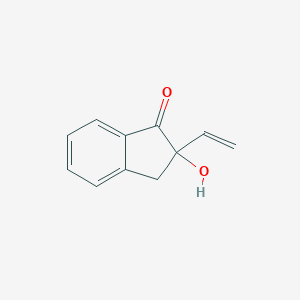
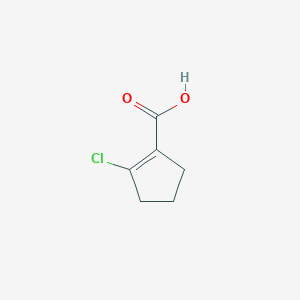
![6-[3-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]-5H-dibenzo[c,e]azepine-5,7(6H)-dione](/img/structure/B477243.png)
![6-[4-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]-5H-dibenzo[c,e]azepine-5,7(6H)-dione](/img/structure/B477244.png)

![6-(2-Methoxy-5-nitrophenyl)pyrrolo[3,4-b]pyridine-5,7-dione](/img/structure/B477266.png)
![6-[3-(1,3-benzothiazol-2-yl)phenyl]-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione](/img/structure/B477267.png)
![4-[(4-chlorophenyl)carbonyl]-2,6-bis(4-hydroxyphenyl)pyrrolo[3,4-f]isoindole-1,3,5,7(2H,6H)-tetrone](/img/structure/B477272.png)
